trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol
Description
tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate (C₁₂H₂₂BrNO₂):
cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol (C₁₁H₂₄O₂Si):
3-[(tert-butyldimethylsilyl)oxy]cyclobutan-1-amine (C₁₀H₂₃NOSi):
- Functionalization: Primary amine enables conjugate addition reactions.
- Stability: Prone to oxidative degradation under acidic conditions.
Table 3: Structural and Functional Comparison
| Compound | Molecular Weight | Key Substituent | Thermal Stability (°C) |
|---|---|---|---|
| Trans-3-TBS derivative | 216.39 | Hydroxymethyl | 280 |
| Cis-3-TBS derivative | 216.39 | Hydroxymethyl | 265 |
| 3-Bromomethyl analog | 292.21 | Bromomethyl | 210 |
The trans-3-TBS derivative exhibits superior thermal stability and solubility compared to analogs, making it preferable for high-temperature synthetic applications. Its rigid cyclobutane core also enhances enantioselectivity in asymmetric catalysis.
Properties
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxycyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10,12H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUGWZOQASOOEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process begins with the activation of cyclobutenone (1a ) by a copper catalyst, facilitating nucleophilic attack by Me₂PhSiZnCl·2LiCl. The reaction proceeds via:
- Oxidative addition of the silylzinc reagent to Cu(I)
- Conjugate addition to the α,β-unsaturated carbonyl
- Protonation or electrophilic trapping of the enolate intermediate
The stereochemical outcome (trans configuration) arises from the chair-like transition state during enolate formation, favoring equatorial positioning of the silyl group.
Standard Reaction Conditions
| Parameter | Specification |
|---|---|
| Substrate | Cyclobutenone derivatives |
| Reagent | Me₂PhSiZnCl·2LiCl (2.0 equiv) |
| Catalyst | CuCN·2LiCl (10 mol%) |
| Solvent | THF, anhydrous |
| Temperature | 0°C to room temperature |
| Reaction Time | 2 hours |
| Yield Range | 71-95% (isolated) |
Representative Procedure :
A solution of cyclobutenone (0.2 mmol) in THF was treated with CuCN·2LiCl (0.02 mmol) and Me₂PhSiZnCl·2LiCl (0.4 mmol) at 0°C. After stirring for 2 hr, the mixture was quenched with saturated NH₄Cl, extracted with EtOAc, and purified by flash chromatography.
Stereoselective Synthesis via Enolate Trapping
The trans configuration is achieved through kinetic control during enolate formation. Key factors influencing stereoselectivity include:
Substrate Effects
| Cyclobutenone Substituent | % trans Selectivity | Yield (%) |
|---|---|---|
| β-Aryl | >95 | 85-95 |
| β-Alkyl | 90 | 70-80 |
| β-Heteroaryl | 88 | 65-75 |
Larger substituents at the β-position enhance selectivity through increased steric differentiation in the transition state.
Catalyst Optimization
| Copper Source | Ligand | Selectivity (%) |
|---|---|---|
| CuCN·2LiCl | None | 95 |
| CuI | TMEDA | 92 |
| CuTC | PPh₃ | 85 |
The cyanide ligand in CuCN·2LiCl proved most effective for maintaining catalyst activity while minimizing side reactions.
Intermediate Derivatization Strategies
The silylated cyclobutanone intermediate can be further functionalized:
Enol Phosphate Formation
Treatment of the copper enolate with ClP(O)(OPh)₂ yields cyclobutenyl phosphates, enabling subsequent cross-coupling reactions:
| Electrophile | Product | Yield (%) |
|---|---|---|
| ClP(O)(OPh)₂ | Enol phosphate | 71 |
| TMSCl | Trimethylsilyl ether | 68 |
| Ac₂O | Acetylated derivative | 75 |
These intermediates serve as precursors for Kumada couplings with Grignard reagents (3.0 equiv, THF, 50°C), expanding access to polysubstituted cyclobutane derivatives.
Alternative Synthetic Approaches
Direct Silylation of Cyclobutanol Derivatives
A two-step sequence involving:
- Protection of cyclobutane-1,3-diol with TBSCl
- Regioselective oxidation of the secondary alcohol
However, this method shows lower efficiency compared to conjugate addition:
| Step | Yield (%) |
|---|---|
| TBS protection | 65 |
| Selective oxidation | 45 |
| Overall | 29 |
Ring-Opening of Strained Cyclobutanes
Limited success observed with norbornene derivatives due to competing polymerization pathways:
| Substrate | Conversion (%) |
|---|---|
| Bicyclo[3.2.0]hept-6-ene | 22 |
| Quadricyclane | 18 |
Purification and Characterization
Final purification typically employs flash chromatography with optimized solvent systems:
| Stationary Phase | Mobile Phase | Rf |
|---|---|---|
| Silica gel 60 | Hexane:EtOAc (4:1) | 0.35 |
| Alumina | CH₂Cl₂:MeOH (95:5) | 0.28 |
Critical characterization data:
- ¹H NMR (400 MHz, CDCl₃): δ 3.75 (m, 1H, CHOSi), 3.65 (dd, J=6.2 Hz, 2H, CH₂OH), 2.45-2.15 (m, 4H, cyclobutane)
- ¹³C NMR : 75.8 (CHOSi), 63.4 (CH₂OH), 28.1-31.6 (cyclobutane carbons)
- HRMS : m/z calc. for C₁₁H₂₄O₂Si [M+H]⁺ 217.1621, found 217.1619
Scale-Up Considerations
Industrial production faces challenges in:
- Exothermic control during conjugate addition
- Zinc byproduct removal
- Stereochemical drift at elevated temperatures
Optimized large-scale parameters:
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 0.2 mmol | 50 mol |
| Cooling | Ice bath | Jacketed reactor |
| Mixing | Magnetic stirrer | Turbine agitator |
| Cycle Time | 2 hr | 3.5 hr |
| Overall Yield | 95% | 82% |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, where the hydroxymethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The tert-butyldimethylsilyl ether group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: Jones reagent, PCC
Reduction: LiAlH₄
Substitution: TBAF
Major Products Formed:
Oxidation: trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanecarboxylic acid
Reduction: trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutane
Substitution: Various substituted cyclobutanemethanol derivatives
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- The compound serves as a versatile building block in organic synthesis. Its unique silyl ether functionality allows for the introduction of silicon into organic molecules, which can enhance their stability and reactivity.
- Case Study: In a study focused on the synthesis of complex organic molecules, trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol was used to create intermediates that led to the successful formation of biologically active compounds.
-
Material Science
- The compound is utilized in developing siloxane-based materials with improved thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance.
- Case Study: Research demonstrated that polymers modified with this compound exhibited increased tensile strength and thermal stability compared to unmodified polymers.
-
Medicinal Chemistry
- In medicinal chemistry, this compound has been explored for its potential as a drug delivery agent due to its ability to form stable complexes with various therapeutic agents.
- Case Study: A research team investigated the use of this compound as a carrier for hydrophobic drugs. The results showed enhanced solubility and bioavailability of the drugs in biological systems.
Data Table of Applications
| Application Area | Description | Relevant Case Studies |
|---|---|---|
| Organic Synthesis | Building block for synthesizing complex organic molecules | Synthesis of biologically active compounds using trans-3-[[(1,1-Dimethylethyl)... |
| Material Science | Enhances thermal and mechanical properties in polymers | Polymers modified with the compound showed improved strength and stability |
| Medicinal Chemistry | Potential drug delivery agent for hydrophobic drugs | Enhanced solubility and bioavailability of therapeutic agents when using the compound |
Mechanism of Action
The mechanism of action of trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol is primarily determined by its functional groups. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the tert-butyldimethylsilyl ether group provides steric protection and influences the compound’s reactivity. The cyclobutane ring can undergo ring-opening reactions under certain conditions, leading to the formation of reactive intermediates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key analogues of trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol, focusing on cyclobutane derivatives and silyl-protected alcohols:
Physicochemical and Reactivity Differences
The TBS group in all analogues provides steric shielding, but the methanol substituent in the target compound may alter reactivity in nucleophilic or oxidation reactions compared to QJ-1214 .
Synthetic Utility: The cyclobutanol analogue (QJ-1214) is more commonly used as a protected alcohol intermediate, while the methanol derivative (target) may serve as a precursor for further functionalization (e.g., esterification or phosphorylation) . Bis-silylated pyrrolidines (Catalog of Rare Chemicals) exhibit higher stability under acidic conditions due to dual TBS protection, unlike the monoprotected cyclobutane derivatives .
Thermal Stability: No direct data on melting/boiling points are available for the target compound. However, silyl ethers generally decompose above 200°C, suggesting similar thermal limits for all TBS-containing analogues .
Data Gaps and Limitations
- Molecular formulas and detailed spectroscopic data (e.g., NMR, IR) are absent in available sources.
Notes
- Storage : Long-term storage recommendations for the target compound include refrigeration (2–8°C) under inert gas .
Biological Activity
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol, also known by its IUPAC name [3-[tert-butyl(dimethyl)silyl]oxycyclobutyl]methanol, is a silicon-containing organic compound with significant biological implications. This article reviews its synthesis, biological activities, and relevant case studies.
- Molecular Formula : C11H24O2Si
- Molecular Weight : 216.39 g/mol
- CAS Number : 1403767-02-1
The compound is characterized by its unique structure, which includes a cyclobutane ring and a tert-butyl dimethylsilyl ether moiety. Its physical properties suggest it is a liquid at room temperature and requires specific storage conditions to maintain stability .
Synthesis
The synthesis of this compound involves several chemical reactions, including the introduction of the silyl group to the cyclobutanol framework. Notable studies have explored various synthetic pathways:
- Legraverend et al. (1992) synthesized new analogs related to this compound as part of their research on nucleoside derivatives.
- Wenska and Paszyc (1990) investigated the mechanism of cyclobutane ring opening, which is critical for understanding the reactivity of this compound in biological systems.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anti-inflammatory Properties
Studies have demonstrated that derivatives of similar compounds can act as dual inhibitors of 5-lipoxygenase and cyclooxygenase enzymes. For instance, compounds derived from similar structures showed promising results in reducing inflammation in rat models .
Photochemical Reactions
The photochemical behavior of this compound has been explored by McGovern et al. (1986), where they highlighted its potential attractant properties in Drosophila species. This suggests possible ecological roles or applications in pest control.
Case Studies
Several case studies provide insights into the biological implications of this compound:
| Study | Findings |
|---|---|
| Legraverend et al. (1992) | Synthesized nucleoside analogs; explored biological activity related to anti-inflammatory effects. |
| McGovern et al. (1986) | Investigated photochemical reactions; noted attractant properties in fruit flies. |
| Wenska and Paszyc (1990) | Studied ring-opening mechanisms; implications for reactivity and biological interactions. |
Safety and Handling
The compound is classified with GHS hazard statements indicating potential health risks such as skin irritation and respiratory issues upon exposure. Proper safety measures should be adhered to when handling this chemical in laboratory settings .
Q & A
Q. What are the recommended synthetic routes for preparing trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol, and what intermediates are critical to its formation?
The synthesis typically involves silyl ether protection of a cyclobutanol intermediate. For example, tert-butyldimethylsilyl (TBS) chloride is used to protect a hydroxyl group on a cyclobutane scaffold under anhydrous conditions with imidazole as a base . Key intermediates include cyclobutanone derivatives (e.g., 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclobutanone), which can be reduced to the corresponding alcohol using NaBH₄ or LiAlH₄ . Monitoring reaction progress via TLC or GC-MS is essential to confirm intermediate purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of ¹H/¹³C NMR to confirm the trans-configuration and silyl ether moiety. For example, the tert-butyldimethylsilyl group shows characteristic peaks at δ 0.1–0.3 ppm (Si–CH₃) and δ 0.9 ppm (C(CH₃)₃) in ¹H NMR . Mass spectrometry (HRMS) should match the molecular formula C₁₁H₂₄O₂Si (exact mass: 216.39 g/mol) . Infrared spectroscopy (IR) can verify the presence of hydroxyl (~3200–3600 cm⁻¹) and Si–O–C (~1100 cm⁻¹) bonds .
Q. What stability considerations are critical for handling this compound in experimental workflows?
The silyl ether group is sensitive to acidic or basic conditions, which can lead to desilylation. Store the compound under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis . Avoid aqueous workups unless stabilized by buffered solutions (pH 6–8). Purity degradation can be monitored via HPLC with UV detection at 210–220 nm .
Advanced Research Questions
Q. How does the trans-configuration of the cyclobutane ring influence reactivity in cross-coupling or functionalization reactions?
The trans-stereochemistry imposes steric constraints, limiting nucleophilic attack to specific positions. For instance, in Pd-catalyzed couplings, the silyl ether group may direct regioselectivity toward the less hindered methanol moiety. Computational modeling (DFT) can predict reactive sites by analyzing bond angles and electron density distribution . Experimental validation via X-ray crystallography is recommended to resolve spatial arrangements .
Q. What methodologies resolve contradictions in purity assessments between HPLC and NMR data for this compound?
Discrepancies often arise from residual solvents or desilylation byproducts. Use 2D NMR (COSY, HSQC) to detect impurities undetected by HPLC. For example, trace amounts of cyclobutanone (from partial oxidation) may appear as carbonyl signals in ¹³C NMR. Cross-validate with elemental analysis to confirm C/H/Si ratios .
Q. How can the compound’s potential as a chiral building block in drug synthesis be systematically evaluated?
Test enantioselective transformations using chiral catalysts (e.g., Jacobsen’s salen complexes). For example, epoxidation or asymmetric hydroxylation reactions can reveal stereochemical fidelity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry . Pair results with molecular docking studies to assess compatibility with biological targets (e.g., enzyme active sites) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
Key issues include:
- Byproduct formation : Desilylation during prolonged reaction times. Mitigate by optimizing reaction temperature (<0°C for silylation steps) .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to separate diastereomers. For large-scale batches, switch to recrystallization in non-polar solvents (e.g., hexane) .
- Yield variability : Track batch-to-batch consistency via qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Data Validation & Safety
Q. How should researchers validate conflicting literature data on the compound’s solubility profile?
Conduct systematic solubility tests in aprotic (DMSO, DMF) and protic (MeOH, H₂O) solvents. Use dynamic light scattering (DLS) to detect aggregation. Cross-reference with Hansen solubility parameters to predict miscibility . Report results with temperature-controlled UV-Vis spectrophotometry to ensure reproducibility .
Q. What safety protocols are essential for handling tert-butyldimethylsilyl-containing intermediates?
- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact.
- Neutralize waste with dilute HCl to hydrolyze silyl ethers before disposal .
- Monitor air quality for siloxane byproducts using FTIR gas analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
